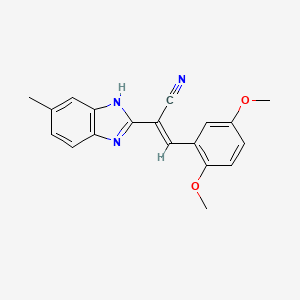![molecular formula C15H23N3O4S B5367694 N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5367694.png)
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since undergone numerous clinical trials for various types of cancer.
Mécanisme D'action
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 inhibits the activity of several kinases, including RAF, VEGFR, and PDGFR. RAF is a critical component of the MAPK/ERK signaling pathway, which is often overactivated in cancer cells. By inhibiting RAF, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote tumor growth. Additionally, this compound 43-9006 can inhibit angiogenesis by blocking the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical studies. In clinical trials, this compound 43-9006 has been shown to improve overall survival and progression-free survival in patients with advanced melanoma, renal cell carcinoma, and hepatocellular carcinoma. However, this compound 43-9006 can also cause adverse effects, including hypertension, diarrhea, and skin rash.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 is a potent inhibitor of several kinases involved in cancer growth and angiogenesis, making it a useful tool for studying these processes in vitro and in vivo. However, this compound 43-9006 can also inhibit other kinases, which can complicate the interpretation of experimental results. Additionally, this compound 43-9006 has a short half-life in vivo, which can limit its usefulness in long-term studies.
Orientations Futures
There are several future directions for the study of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and angiogenesis. Another area of interest is the development of new formulations of this compound 43-9006 that can improve its pharmacokinetic properties and reduce adverse effects. Additionally, the identification of biomarkers that can predict response to this compound 43-9006 could improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal to form 5-chloro-2-nitrobenzaldehyde. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to form 5-chloro-2-nitro-N-(2-(4-morpholinyl)ethyl)benzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas to produce this compound 43-9006.
Applications De Recherche Scientifique
N,2-dimethyl-5-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Clinical trials have been conducted for various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N,2-dimethyl-5-(2-morpholin-4-ylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-12-3-4-13(11-14(12)15(19)16-2)23(20,21)17-5-6-18-7-9-22-10-8-18/h3-4,11,17H,5-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKFVSHLOSQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5367618.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethylbenzamide](/img/structure/B5367619.png)
![isopropyl 4-[(butylsulfonyl)amino]benzoate](/img/structure/B5367626.png)
![9-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B5367630.png)
![isopropyl 2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5367636.png)
![ethyl 4-[2-(benzoylamino)-3-(1-naphthyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5367642.png)
![N-benzyl-N'-[2-(pyridin-2-ylthio)ethyl]sulfamide](/img/structure/B5367644.png)
![3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]propanamide](/img/structure/B5367647.png)
![N'-[(4-methylphenyl)sulfonyl]-N-2-naphthylbenzenecarboximidamide](/img/structure/B5367650.png)

![6-(piperidin-1-ylcarbonyl)-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5367675.png)
![(1R*,2R*,4R*)-N-[(5-isobutylisoxazol-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5367687.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-oxazepane](/img/structure/B5367709.png)